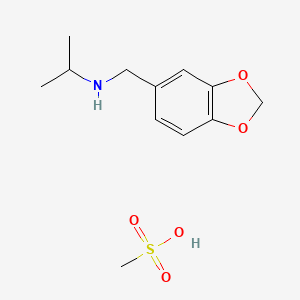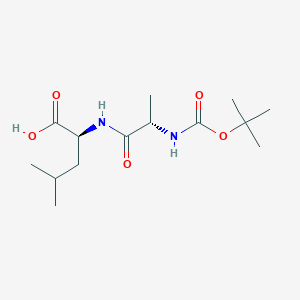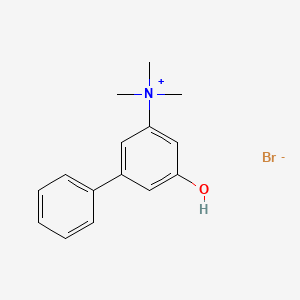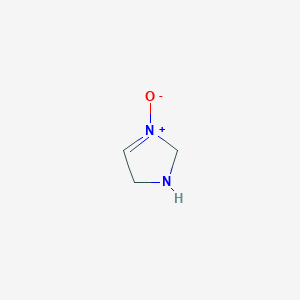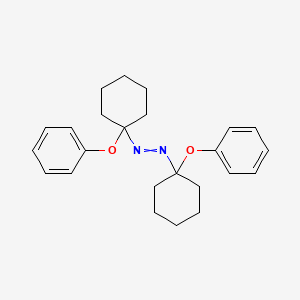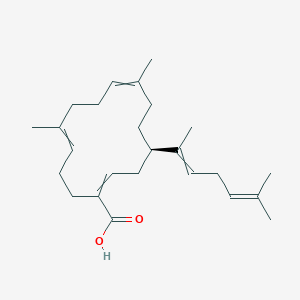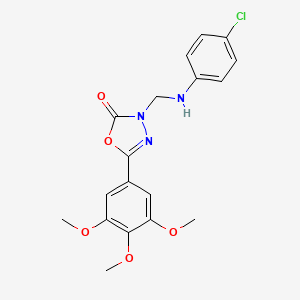![molecular formula C22H46N2O3 B14463143 Hexadecanamide, N-[3-[(2-hydroxyethyl)methyloxidoamino]propyl]- CAS No. 72987-27-0](/img/structure/B14463143.png)
Hexadecanamide, N-[3-[(2-hydroxyethyl)methyloxidoamino]propyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexadecanamide, N-[3-[(2-hydroxyethyl)methyloxidoamino]propyl]- is a complex organic compound with the molecular formula C22H46N2O3. It is known for its unique structure, which includes a long hydrocarbon chain and functional groups that contribute to its diverse chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hexadecanamide, N-[3-[(2-hydroxyethyl)methyloxidoamino]propyl]- typically involves the reaction of hexadecanoic acid with 2-aminoethanol and other reagents under controlled conditions. The process may include steps such as esterification, amidation, and purification to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Hexadecanamide, N-[3-[(2-hydroxyethyl)methyloxidoamino]propyl]- undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form corresponding oxides.
Reduction: Can be reduced to simpler amides or alcohols.
Substitution: Participates in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. Reaction conditions may vary depending on the desired product and include factors like temperature, pressure, and solvent choice .
Major Products Formed
The major products formed from these reactions include various derivatives of hexadecanamide, such as hydroxylated or halogenated compounds, which can be further utilized in different applications .
Wissenschaftliche Forschungsanwendungen
Hexadecanamide, N-[3-[(2-hydroxyethyl)methyloxidoamino]propyl]- has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Studied for its potential role in cellular processes and interactions.
Medicine: Investigated for its anti-inflammatory and analgesic properties.
Industry: Utilized in the formulation of cosmetics, lubricants, and other industrial products
Wirkmechanismus
The mechanism of action of Hexadecanamide, N-[3-[(2-hydroxyethyl)methyloxidoamino]propyl]- involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist at certain receptors, modulating cellular responses and biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexadecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]-: Similar structure but different functional groups.
Hexadecanamide, N-3-(hexadecyloxy)-2-hydroxypropyl-N-(2-hydroxyethyl)-: Another related compound with distinct properties
Eigenschaften
CAS-Nummer |
72987-27-0 |
|---|---|
Molekularformel |
C22H46N2O3 |
Molekulargewicht |
386.6 g/mol |
IUPAC-Name |
3-(hexadecanoylamino)-N-(2-hydroxyethyl)-N-methylpropan-1-amine oxide |
InChI |
InChI=1S/C22H46N2O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17-22(26)23-18-16-19-24(2,27)20-21-25/h25H,3-21H2,1-2H3,(H,23,26) |
InChI-Schlüssel |
ZPOZDECDZILOJC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)NCCC[N+](C)(CCO)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


